molecular formula C20H22N2O3 B6636082 N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide

Cat. No.: B6636082
M. Wt: 338.4 g/mol
InChI Key: VRWHERUCFHOZCG-UHFFFAOYSA-N
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Description

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Properties

IUPAC Name

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-7-15(8-6-14)19(24)21-17-9-11-22(12-10-17)20(25)16-3-2-4-18(23)13-16/h2-8,13,17,23H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWHERUCFHOZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxybenzoyl Group: The hydroxybenzoyl group is introduced via acylation reactions using 3-hydroxybenzoic acid or its derivatives.

    Attachment of the Methylbenzamide Group: The final step involves the coupling of the piperidine derivative with 4-methylbenzoyl chloride under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield benzaldehyde derivatives, while reduction of the carbonyl groups may produce corresponding alcohols or amines.

Scientific Research Applications

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The hydroxybenzoyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Similar structure but lacks the hydroxy and methyl groups.

    4-methyl-N-(piperidin-4-yl)benzamide: Similar structure but lacks the hydroxy group.

    3-hydroxy-N-(piperidin-4-yl)benzamide: Similar structure but lacks the methyl group.

Uniqueness

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]-4-methylbenzamide is unique due to the presence of both the hydroxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

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